molecular formula C7H10F3IO3S B13299263 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13299263
M. Wt: 358.12 g/mol
InChI Key: OBJVXWSPKCRVOQ-UHFFFAOYSA-N
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Description

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H10F3IO3S. It is characterized by the presence of an iodine atom, a trifluoropropyl group, and a tetrahydrothiophene ring with a dioxide functionality. This compound is primarily used for research purposes and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide involves multiple steps. One common method includes the reaction of 3-iodotetrahydrothiophene 1,1-dioxide with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the desired product .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The trifluoropropyl group and iodine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide
  • 3-Chloro-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide
  • 3-Fluoro-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide

Uniqueness

The uniqueness of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide lies in its iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The presence of the trifluoropropyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₉H₈F₃IOS₂
  • Molecular Weight : 360.19 g/mol

The presence of iodine and trifluoropropyl groups suggests potential interactions with biological systems, particularly in terms of receptor binding and enzyme inhibition.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Cytotoxic Effects : The compound has shown cytotoxicity in vitro against tumor cell lines.
  • Enzyme Inhibition : Potential to inhibit specific enzymes related to disease pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Helicobacter pylori64 µg/mL

These results indicate that the compound could serve as a potential lead for developing new antibiotics or antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC₅₀ (µg/mL)
HeLa (Cervical Cancer)75
A549 (Lung Cancer)60
MCF-7 (Breast Cancer)85

The cytotoxic activity suggests that the compound may interfere with cancer cell proliferation through mechanisms that are yet to be fully elucidated.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes such as urease and others involved in metabolic pathways.

Case Studies and Research Findings

A notable study investigated the effects of this compound on Helicobacter pylori, revealing that it exhibits comparable activity to traditional antibiotics like metronidazole. This opens avenues for further exploration in treating infections caused by resistant strains.

Another research effort focused on its cytotoxicity against various human tumor cell lines. The findings highlighted that the compound could induce apoptosis in cancer cells, a promising mechanism for therapeutic development.

Properties

Molecular Formula

C7H10F3IO3S

Molecular Weight

358.12 g/mol

IUPAC Name

3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C7H10F3IO3S/c1-4(7(8,9)10)14-6-3-15(12,13)2-5(6)11/h4-6H,2-3H2,1H3

InChI Key

OBJVXWSPKCRVOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CS(=O)(=O)CC1I

Origin of Product

United States

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